N-Phenylcyclohexanecarboxamide

Übersicht

Beschreibung

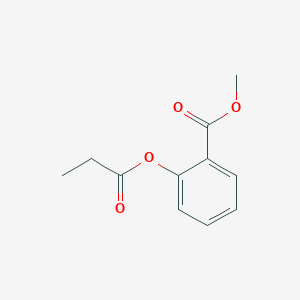

N-Phenylcyclohexanecarboxamide is a chemical compound with the molecular formula C13H17NO . It has an average mass of 203.280 Da and a monoisotopic mass of 203.131012 Da . The cyclohexane ring in this compound adopts a chair conformation and the amide C (=O)—N moiety is almost coplanar with the phenyl ring .

Molecular Structure Analysis

In the molecular structure of N-Phenylcyclohexanecarboxamide, the cyclohexane ring adopts a chair conformation and the amide C (=O)—N moiety is almost coplanar with the phenyl ring . This structure forms a C (4) infinite [001] chain via N—H…O hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Phenylcyclohexanecarboxamide, such as melting point, boiling point, density, and refractive index, are not available in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization : N-Phenylcyclohexanecarboxamide derivatives have been synthesized and characterized, with studies focusing on their molecular structures and properties (Özer et al., 2009).

Analytical Applications : Analytical methods have been developed for identifying and quantifying compounds structurally related to N-Phenylcyclohexanecarboxamide in biological matrices, such as blood and urine (De Paoli et al., 2013).

Studies in Organic Chemistry : Research has been conducted on the formation of urethanes and ureas from isocyanides, which are closely related to N-Phenylcyclohexanecarboxamide (OkanoMasaya & OdaRyohei, 1963).

Molecular Conformation and Hydrogen Bonding : Investigations into the hydrogen bonding patterns and molecular conformations of compounds similar to N-Phenylcyclohexanecarboxamide have provided insights into their chemical behavior (Lemmerer & Michael, 2008).

Pharmaceutical Research : Some derivatives have shown potential in pharmaceutical applications, particularly as antitumor agents, demonstrating effectiveness against various cancer cell lines (Iyengar et al., 1999).

Neuroscience and Radioligand Development : In neuroscience, compounds structurally related to N-Phenylcyclohexanecarboxamide have been used in the development of PET radioligands for imaging serotonin receptors in the human brain (Choi et al., 2015).

Polymer Science : The compound has also found applications in polymer science, particularly in the synthesis and characterization of polyamides and polyimides, which are important materials in various industrial applications (Liaw et al., 2001).

Wirkmechanismus

Target of Action

The primary targets of N-Phenylcyclohexanecarboxamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the cyclohexane ring in the compound adopts a chair conformation and the amide c (=o)—n moiety is almost coplanar with the phenyl ring . This structural configuration may influence its interaction with potential targets.

Biochemical Pathways

The specific biochemical pathways affected by N-Phenylcyclohexanecarboxamide are yet to be determined. As research progresses, it is expected that the compound’s influence on various biochemical pathways will be elucidated .

Pharmacokinetics

The pharmacokinetic properties of N-Phenylcyclohexanecarboxamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently under investigation. These properties will significantly impact the compound’s bioavailability and therapeutic potential .

Result of Action

Ongoing research aims to elucidate these effects and their implications for potential therapeutic applications .

Action Environment

The action of N-Phenylcyclohexanecarboxamide can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and overall action .

Eigenschaften

IUPAC Name |

N-phenylcyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTGEJBZSFKULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292697 | |

| Record name | N-Phenylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenylcyclohexanecarboxamide | |

CAS RN |

2719-26-8 | |

| Record name | Cyclohexanecarboxanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the crystal structure of N-Phenylcyclohexanecarboxamide?

A1: The crystal structure of N-Phenylcyclohexanecarboxamide reveals key information about its molecular conformation and intermolecular interactions. The cyclohexane ring adopts a stable chair conformation, while the amide group (C=O)-N is nearly coplanar with the phenyl ring []. This planarity is indicated by the small dihedral angle (C-N-C-O) of 4.1°. Interestingly, the molecules arrange themselves in a head-to-tail fashion in the crystal lattice, forming a C(4) chain along the crystallographic axis [] through N-H⋯O hydrogen bonds []. This arrangement differs from related structures, highlighting how subtle structural variations can influence intermolecular interactions and potentially impact reactivity.

Q2: How can N-Phenylcyclohexanecarboxamide be modified for regioselective alkylation reactions?

A2: N-Phenylcyclohexanecarboxamide serves as a valuable substrate in alkylation reactions, and achieving regioselective control is crucial for synthesizing specific isomers. Recent research demonstrates the power of cooperative nickel/aluminum catalysis with N-heterocyclic carbene (NHC) ligands to control the regioselectivity of alkylation []. When using a less bulky NHC ligand, the alkylation with alkenes occurs predominantly at the meta position of the phenyl ring in N-methyl-N-phenylcyclohexanecarboxamides []. Conversely, employing a bulky NHC ligand favors para-selective alkylation in N-sec-alkyl anilides []. This tunability through ligand choice provides chemists with a powerful tool to control the site of alkylation, enabling the synthesis of desired isomers with high selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B185052.png)